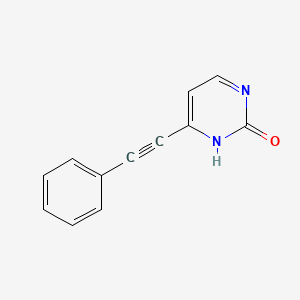

4-(phenylethynyl)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC13884455

Molecular Formula: C12H8N2O

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8N2O |

|---|---|

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 6-(2-phenylethynyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C12H8N2O/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,13,14,15) |

| Standard InChI Key | XTJXOQHOFVBHRM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=NC(=O)N2 |

Introduction

Structural and Molecular Properties

The IUPAC name for 4-(phenylethynyl)pyrimidin-2(1H)-one is 6-(2-phenylethynyl)-1H-pyrimidin-2-one, reflecting its substitution pattern. The compound’s planar pyrimidine ring facilitates conjugation with the phenylethynyl group, enhancing its electronic properties. Key spectroscopic data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| SMILES | \text{C1=CC=C(C=C1)C#CC2=CC=NC(=O)N2} |

| InChIKey | XTJXOQHOFVBHRM-UHFFFAOYSA-N |

The phenylethynyl moiety introduces steric bulk and electronic effects, influencing reactivity and binding interactions .

Synthesis and Methodological Advances

Copper-Catalyzed Cross-Coupling Reactions

A prominent synthetic route involves the Chan–Evans–Lam reaction, which enables N1-arylation of pyrimidinones. For example, 4-fluoroalkylpyrimidin-2(1H)-ones undergo coupling with arylboronic acids in the presence of Cu(II) acetate and boric acid to yield N1-substituted derivatives . Although this method primarily targets fluoroalkyl analogs, it highlights the role of copper catalysts in modifying pyrimidine scaffolds.

Sonogashira Coupling

Palladium-catalyzed Sonogashira reactions have been employed to introduce ethynyl groups. A study demonstrated the coupling of 4-chloropyrimidin-2(1H)-one with phenylacetylene using PdCl(Cy*Phine) as a catalyst, achieving yields exceeding 90% . Optimized conditions (e.g., 80°C in DMF with triethylamine) minimize side reactions and enhance regioselectivity.

One-Pot Multicomponent Reactions

Biginelli-like condensations offer a streamlined approach. For instance, reacting ethyl acetoacetate, thiourea, and 4-ethynylbenzaldehyde under acidic conditions generates tetrahydropyrimidinone derivatives, though further oxidation is required to obtain the target compound .

Comparative Analysis with Structural Analogs

The phenylethynyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins, as evidenced by molecular docking studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume